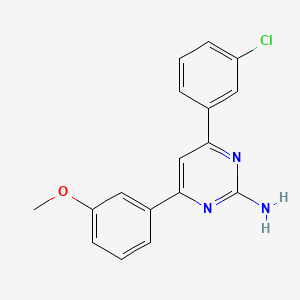
4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, or 4-DMPPM for short, is a heterocyclic compound derived from pyrimidine and phenyl ring systems. It is a member of the pyrimidine family of compounds, which is known for its potential in various scientific and medical applications. 4-DMPPM has been studied for its potential applications in drug design, chemical synthesis, and other biochemical and physiological processes.
科学的研究の応用
4-DMPPM has been studied for its potential applications in drug design, chemical synthesis, and other biochemical and physiological processes. In drug design, 4-DMPPM has been studied as a potential scaffold for the development of novel drugs. In chemical synthesis, 4-DMPPM has been used as a building block for the synthesis of more complex compounds. In addition, 4-DMPPM has been studied for its potential applications in biochemistry and physiology. Specifically, 4-DMPPM has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
作用機序
The mechanism of action of 4-DMPPM is not completely understood. However, it is believed that 4-DMPPM acts as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Specifically, 4-DMPPM is thought to bind to the active site of the enzyme and prevent it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMPPM are not completely understood. However, it is believed that 4-DMPPM can have a variety of effects on the body, including increased alertness, improved memory and cognition, increased muscle strength, and improved mood. In addition, 4-DMPPM has been studied for its potential to treat Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
実験室実験の利点と制限
The advantages of using 4-DMPPM in laboratory experiments include its relative stability, its availability from a variety of sources, and its ability to be synthesized in a laboratory setting. In addition, 4-DMPPM has been studied for its potential applications in drug design, chemical synthesis, and other biochemical and physiological processes. However, there are some limitations to using 4-DMPPM in laboratory experiments. For example, 4-DMPPM is a relatively new compound, so there is limited information available about its properties and effects. In addition, the effects of 4-DMPPM on the body are not completely understood, so further research is needed to fully understand its potential uses.
将来の方向性
The potential applications of 4-DMPPM are numerous and varied. In the future, 4-DMPPM could be used to develop novel drugs, to synthesize more complex compounds, and to treat a variety of neurological disorders. In addition, further research is needed to fully understand the biochemical and physiological effects of 4-DMPPM, as well as its potential advantages and limitations for laboratory experiments. Finally, 4-DMPPM could be used as a scaffold for the development of other heterocyclic compounds with potential applications in drug design and chemical synthesis.
合成法
4-DMPPM can be synthesized using a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. The Biginelli reaction is a three-component condensation reaction that involves aldehydes, β-diketones, and primary amines. The Ugi reaction is a multicomponent reaction involving aldehydes, isocyanides, and amines. Finally, the Passerini reaction is a three-component reaction involving aldehydes, isocyanides, and carboxylic acids. All of these methods can be used to synthesize 4-DMPPM in a laboratory setting.
特性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-12-8-9-18(25-3)14(10-12)16-11-15(21-19(20)22-16)13-6-4-5-7-17(13)24-2/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGQZGBBEGRWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CC=C3OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














